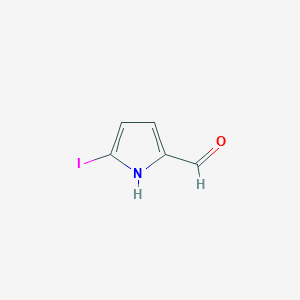

5-Iodo-1H-pyrrole-2-carbaldehyde

描述

Contextualization of Pyrrole-Based Heterocycles in Chemical Research

Pyrrole (B145914), a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational scaffold in a vast array of biologically active molecules and functional materials. researcher.lifersc.org Its derivatives are integral to numerous natural products, pharmaceuticals, and agrochemicals. nih.govscitechnol.com The pyrrole ring system is a key component in compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researcher.lifenih.govmdpi.com This has led to intensive research focused on the synthesis and functionalization of pyrrole-containing molecules for drug discovery and development. nih.govscitechnol.com

Strategic Importance of Halogenated Pyrrole Carbaldehydes as Synthetic Intermediates

The introduction of a halogen atom and a carbaldehyde group onto the pyrrole ring dramatically enhances its utility as a synthetic intermediate. Halogenated derivatives, in particular, are valuable precursors for a variety of coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the construction of carbon-carbon bonds. griffith.edu.au The aldehyde functionality provides a reactive handle for a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions. This dual functionality allows for sequential and regioselective modifications, making halogenated pyrrole carbaldehydes powerful tools for the synthesis of complex, polysubstituted pyrroles. nih.govresearchgate.net

Overview of Research Trajectories for 5-Iodo-1H-pyrrole-2-carbaldehyde

Research involving this compound has primarily focused on its application as a versatile building block in organic synthesis. The presence of the iodine atom at the 5-position makes it particularly suitable for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. The aldehyde group at the 2-position provides a site for further elaboration of the molecule. This strategic placement of reactive groups has positioned this compound as a key intermediate in the synthesis of more complex heterocyclic systems and potential drug candidates.

| Property | Data |

| Chemical Formula | C5H4INO |

| Molecular Weight | 221.00 g/mol |

| CAS Number | 40566-13-0 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| SMILES | O=CC1=CC=C(I)N1 |

Structure

3D Structure

属性

IUPAC Name |

5-iodo-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-5-2-1-4(3-8)7-5/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNNAXZCSADOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571432 | |

| Record name | 5-Iodo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40566-13-0 | |

| Record name | 5-Iodo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 5 Iodo 1h Pyrrole 2 Carbaldehyde

Historical and Classical Synthetic Routes to Pyrrole-2-carbaldehydes

The introduction of a formyl group onto the pyrrole (B145914) ring is a fundamental transformation that has been accomplished through several classical methods. These reactions, while foundational, often contend with issues of regioselectivity and harsh reaction conditions.

The Vilsmeier-Haack reaction stands as a prominent method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrrole. thieme-connect.comchemistrysteps.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. orgsyn.orggoogle.comgoogle.com The electrophilic iminium salt then attacks the electron-rich pyrrole ring, leading to the formation of the corresponding aldehyde after hydrolysis. chemistrysteps.com For pyrrole itself, formylation predominantly occurs at the more nucleophilic α-position (C2 or C5). thieme-connect.comchemistrysteps.com The reaction conditions are crucial; for instance, the reaction of pyrrole with the DMF/POCl₃ complex is often carried out in a solvent like ethylene (B1197577) dichloride at controlled temperatures. orgsyn.org

Another classical approach is the Gattermann reaction , which involves the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). thermofisher.comwikipedia.orgbyjus.com A significant drawback of this method was the use of highly toxic anhydrous HCN. thermofisher.com To circumvent this, the Adams modification was introduced, which generates HCN in situ from zinc cyanide (Zn(CN)₂). thermofisher.comwikipedia.org The Gattermann-Koch variant utilizes carbon monoxide (CO) instead of HCN. wikipedia.org These methods have been applied to the formylation of various heteroaromatic compounds, including pyrroles. thermofisher.com

The Reimer-Tiemann reaction offers another route to formylating electron-rich compounds like phenols and pyrroles. acs.orgwikipedia.orgjk-sci.com This reaction typically involves the use of chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide, to generate dichlorocarbene (B158193) as the reactive intermediate. acs.orgwikipedia.orgyoutube.com While effective for some substrates, the Reimer-Tiemann reaction is often plagued by low yields and the formation of side products, such as ring-expanded chloropyridines in the case of pyrroles. acs.org Interestingly, studies on 5-substituted pyrrole-2-carboxylates have shown that the formyl group can displace the carboxylate function, leading to unexpected product orientations. acs.orglsu.edu

| Reaction | Reagents | Key Features | Limitations | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ (or other dehydrating agents) | Generally good yields for α-formylation of pyrroles. | Requires stoichiometric reagents. | thieme-connect.comchemistrysteps.comorgsyn.org |

| Gattermann | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Applicable to various heteroaromatics. | Use of highly toxic HCN. Adams modification uses Zn(CN)₂. | thermofisher.comwikipedia.org |

| Reimer-Tiemann | CHCl₃, Strong Base (e.g., KOH) | Generates dichlorocarbene as the electrophile. | Often low yields and formation of side products. | acs.orgwikipedia.org |

Targeted Iodination Strategies for the Pyrrole Ring System

The introduction of an iodine atom onto the pyrrole ring is a crucial step in the synthesis of 5-Iodo-1H-pyrrole-2-carbaldehyde. This functionalization can be achieved through various iodination strategies, with regioselectivity being a key challenge.

Regioselective Iodination at the C5 Position of Pyrrole Scaffolds

Achieving regioselective iodination at the C5 position of the pyrrole ring is paramount for the targeted synthesis. Direct iodination of pyrrole and its derivatives can be accomplished using various iodinating agents. For instance, iodine monochloride (ICl) in the presence of Celite® has been used for the iodination of pyrroles. researchgate.net

The electronic properties of the pyrrole ring, with its electron-rich nature, make it susceptible to electrophilic substitution. nih.gov The α-positions (C2 and C5) are generally more reactive towards electrophiles than the β-positions (C3 and C4). thieme-connect.com Therefore, direct iodination of an unsubstituted pyrrole would likely lead to a mixture of iodinated products. To achieve C5-selectivity, the C2 position is often blocked with another functional group, such as the carbaldehyde group itself. Thus, the iodination is typically performed on a pre-formed pyrrole-2-carbaldehyde.

A sequential multicomponent approach has been developed for the site-selective synthesis of 5-iodopyrrole-3-carboxaldehydes, where an intermediate dihydropyrrole undergoes aerobic oxidative aromatization to the pyrrole, followed by regioselective iodination with N-iodosuccinimide (NIS). rsc.org This highlights the principle of directing the iodination by controlling the reaction sequence and choice of iodinating agent.

One-Pot and Multicomponent Synthetic Approaches

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. rsc.orgresearchgate.net Several such strategies have been developed for the synthesis of functionalized pyrroles, including iodinated derivatives.

A notable one-pot method for synthesizing N-substituted pyrrole-2-carbaldehydes involves the reaction of carbohydrates with primary amines in the presence of oxalic acid. rsc.org Another approach utilizes a copper-catalyzed, three-component reaction of ketones, amines, and diols to produce pyrroles. rsc.org

More specifically for iodinated pyrroles, a sequential multicomponent protocol has been developed for the synthesis of 4-iodopyrrole-3-carboxaldehydes. rsc.org This method involves an iodine-mediated regioselective C4-iodination and aromatization of an intermediate dihydropyrrole, which is generated through a proline-catalyzed direct Mannich reaction-cyclization sequence. rsc.org By tuning the reaction conditions, the same set of starting materials can also be used to produce 5-iodopyrrole-3-carboxaldehydes in a two-pot fashion. rsc.org

Furthermore, a tandem ring-contraction/regioselective C-H iodination reaction of pyridinium (B92312) salts provides direct access to 4-iodopyrrole-2-carbaldehydes. nih.govacs.org This process uses sodium iodide as the iodine source and sodium persulfate as an oxidant, demonstrating good functional group tolerance and high regioselectivity. nih.govacs.org

Modern Advancements in this compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound, incorporating principles of green chemistry and leveraging advanced catalytic systems.

Green Chemistry Principles and Sustainable Protocols

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of pyrrole synthesis, this translates to the use of environmentally benign solvents, catalyst-free conditions, and atom-economical reactions.

Iodine itself can act as a "green" catalyst in various organic transformations due to its low cost, low toxicity, and moisture stability. nih.govmdpi.comnih.gov For instance, molecular iodine has been used to catalyze the synthesis of pyrroles fused with β-lactams at room temperature or under microwave irradiation. nih.govmdpi.com

A copper-catalyzed oxidative annulation method for the synthesis of pyrrole-2-carbaldehydes from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters has been reported, which uses molecular oxygen as the oxidant and avoids stoichiometric quantities of hazardous oxidizing agents. organic-chemistry.orgnih.gov Mechanistic studies suggest that the aldehyde oxygen atom originates from molecular oxygen. organic-chemistry.orgnih.gov

Furthermore, solvent-free and catalyst-free conditions have been explored for the synthesis of pyrrole derivatives, such as the three-component condensation of aldehydes, aromatic amines, and ethyl pyruvate (B1213749) to form 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones. researchgate.net

Catalytic Systems for Enhanced Yield and Selectivity

Gold catalysis has emerged as a powerful tool for the functionalization of pyrrole derivatives. acs.org Gold(I) catalysts have been used in sequential dual activation strategies, combining with organocatalysts like cinchona-alkaloid-derived primary amines, for the selective C-H functionalization of pyrroles. nih.gov

Dirhodium tetracarboxylate catalysts have shown high enantio- and diastereoselectivity in the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates. acs.org This approach allows for the introduction of functional groups at the α-N C2 position with high precision. acs.org

Organocatalysis, using small organic molecules as catalysts, has also gained significant traction. Chiral Brønsted acids, such as BINOL-phosphoric acids, have been employed in the enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aldehydes to produce densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.orgnih.gov Proline and its derivatives have been used to catalyze multicomponent reactions for the synthesis of substituted pyrrole-3-carbaldehydes. nih.gov

| Catalyst Type | Example Catalyst | Application | Key Advantages | Reference |

|---|---|---|---|---|

| Gold Catalysis | Au(I)-phosphine complexes | Selective C-H functionalization of pyrroles. | Mild reaction conditions, high selectivity. | acs.orgnih.gov |

| Rhodium Catalysis | Dirhodium tetracarboxylates | Enantioselective C-H functionalization. | High enantio- and diastereoselectivity. | acs.org |

| Organocatalysis | BINOL-phosphoric acids, Proline | Enantioselective cycloadditions, multicomponent reactions. | Metal-free, high stereocontrol. | acs.orgnih.govnih.gov |

| Iodine Catalysis | Molecular Iodine (I₂) | Synthesis of pyrrole derivatives. | Green, low cost, moisture stable. | nih.govmdpi.comnih.gov |

| Copper Catalysis | CuCl₂ | Oxidative annulation for pyrrole-2-carbaldehydes. | Uses O₂ as a green oxidant. | organic-chemistry.orgnih.gov |

Mechanistic Investigations of this compound Formation

The formation of this compound is a multi-step process involving the introduction of both a formyl (-CHO) group and an iodine atom onto the pyrrole ring. Mechanistic investigations reveal that the synthesis is not a single reaction but a sequence of transformations. The most common and controlled synthetic route involves the initial formylation of the pyrrole ring, followed by a subsequent electrophilic iodination. This pathway allows for greater regioselectivity due to the electronic influence of the formyl group on the pyrrole ring's reactivity.

Pathway A: Formylation Followed by Iodination

This synthetic strategy is divided into two primary mechanistic steps: the Vilsmeier-Haack formylation of 1H-pyrrole to yield 1H-pyrrole-2-carbaldehyde, and the subsequent electrophilic iodination of this intermediate at the C5 position.

The introduction of a formyl group onto an activated aromatic ring, such as pyrrole, is commonly achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, which is prepared in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). chemistrysteps.comyoutube.com

Mechanism:

Formation of the Vilsmeier Reagent: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion and subsequent collapse of the intermediate, which then loses a dichlorophosphate (B8581778) anion. The resulting species is a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org

Electrophilic Attack: Pyrrole, being an electron-rich heterocycle, acts as the nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. chemistrysteps.com This electrophilic substitution preferentially occurs at the C2 (alpha) position rather than the C3 (beta) position. The reason for this regioselectivity lies in the stability of the cationic intermediate (arenium ion or sigma complex). Attack at C2 allows for the positive charge to be delocalized over three atoms, including the nitrogen atom, resulting in a more stable resonance hybrid compared to the intermediate formed from attack at C3, which only allows for delocalization over two carbon atoms. youtube.com

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup. Water attacks the electrophilic carbon, and subsequent elimination of a dimethylamine (B145610) molecule and loss of a proton yields the final product, 1H-pyrrole-2-carbaldehyde. wikipedia.org A detailed procedure for this transformation is well-documented in organic syntheses. orgsyn.org

Interactive Data Table: Key Species in the Vilsmeier-Haack Formylation of Pyrrole

| Reactant/Reagent | Role | Key Intermediate | Product |

|---|---|---|---|

| 1H-Pyrrole | Nucleophile (Aromatic System) | C2-Substituted Arenium Ion | 1H-pyrrole-2-carbaldehyde |

| N,N-Dimethylformamide (DMF) | Formyl group source | ||

| Phosphorus oxychloride (POCl₃) | Activating agent for DMF | ||

| Vilsmeier Reagent (Chloroiminium ion) | Electrophile | Iminium salt adduct | (transient) |

With 1H-pyrrole-2-carbaldehyde synthesized, the next step is the regioselective introduction of an iodine atom. This is achieved via an electrophilic aromatic substitution reaction.

Mechanism:

Generation of the Iodine Electrophile: The reaction requires an electrophilic iodine species (formally I⁺). This is often generated in situ using molecular iodine (I₂) in the presence of an oxidizing agent. A common system involves the use of periodic acid (HIO₄) or nitric acid, which oxidizes I₂ to generate the potent electrophile.

Directing Effects and Regioselectivity: The formyl group at the C2 position is an electron-withdrawing group due to the electronegativity of the oxygen atom and its resonance-withdrawing capability. youtube.com In five-membered heterocycles like pyrrole, an electron-withdrawing substituent at the C2 position deactivates the ring towards further electrophilic attack but directs incoming electrophiles to the C4 and C5 positions. pearson.com The substitution occurs preferentially at the C5 position. This preference is because the nitrogen's lone pair can still effectively stabilize the transition state for C5 attack through resonance, a stabilizing interaction that is less effective for attack at the C4 position.

Electrophilic Attack and Rearomatization: The π-system of the pyrrole ring attacks the electrophilic iodine. This forms a sigma complex where the positive charge is delocalized. A base present in the reaction mixture (such as water or the conjugate base of the acid used) then abstracts the proton from the C5 position, leading to the collapse of the sigma complex and the restoration of the aromatic system, yielding the final product, this compound.

Interactive Data Table: Reagents and Directing Effects in Iodination

| Substrate | Reagent System | Key Directing Group | Position of Iodination | Product |

|---|---|---|---|---|

| 1H-pyrrole-2-carbaldehyde | Iodine (I₂) + Oxidizing Agent (e.g., HIO₄) | C2-Formyl (-CHO) | C5 | This compound |

Reactivity of the Carbaldehyde Moiety (–CHO)

The aldehyde functional group at the C2 position of the pyrrole ring is a primary site for a variety of chemical reactions. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the group can undergo oxidation, reduction, and olefination reactions.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the carbaldehyde is electrophilic and readily undergoes nucleophilic addition. This is a fundamental reaction type for aldehydes, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. youtube.com

A significant class of reactions for this compound is condensation reactions, which involve an initial nucleophilic addition followed by the elimination of a small molecule, typically water. sigmaaldrich.com The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated compounds. sigmaaldrich.com For example, the Knoevenagel condensation of pyrrole-2-carboxyaldehydes with active methylene compounds like 3-cyanoacetylindoles can be achieved in water using L-proline as a catalyst, leading to excellent yields of the corresponding condensation products. researchgate.net

| Reaction | Reagents | Product Type |

| Nucleophilic Addition | Nucleophiles (e.g., Grignard reagents, organolithium compounds) | Secondary alcohols |

| Knoevenagel Condensation | Active methylene compounds (e.g., malonic acid, diethyl malonate), weak base catalyst (e.g., piperidine, L-proline) | α,β-unsaturated compounds |

Oxidation and Reduction Strategies of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the formyl group into a carboxyl group, yielding 5-Iodo-1H-pyrrole-2-carboxylic acid. This transformation is a key step in the synthesis of various pyrrole-based compounds with different electronic properties and further reactivity.

Reduction: The reduction of the aldehyde to a primary alcohol, 5-Iodo-1H-pyrrol-2-yl)methanol, can be achieved using various reducing agents. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH4). For instance, the reduction of a similar pyrrole-2-carbaldehyde derivative was successfully carried out using NaBH4 in methanol at 0°C, resulting in a high yield of the corresponding alcohol. clockss.org

| Transformation | Reagents | Product |

| Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | 5-Iodo-1H-pyrrole-2-carboxylic acid |

| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | (5-Iodo-1H-pyrrol-2-yl)methanol |

Olefination Reactions (e.g., Wittig, Knoevenagel)

Olefination reactions are crucial for converting the carbonyl group of an aldehyde into a carbon-carbon double bond. The Wittig reaction and the Knoevenagel condensation are prominent examples of such transformations.

The Wittig reaction provides a reliable method for the synthesis of alkenes with a well-defined double bond position. libretexts.org This reaction involves the treatment of an aldehyde with a phosphorus ylide (Wittig reagent). masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and a phosphine (B1218219) oxide. libretexts.orgmasterorganicchemistry.com The Wittig reaction has been successfully applied to pyrrole carboxaldehydes for one-carbon homologation, converting the aldehyde into a vinyl ether which can then be hydrolyzed to a new aldehyde. clockss.org

The Knoevenagel condensation , as mentioned earlier, is another effective olefination method. wikipedia.org It is the reaction of an aldehyde with an active hydrogen compound in the presence of a basic catalyst, leading to an α,β-unsaturated product after dehydration. sigmaaldrich.com This reaction has been used in the synthesis of various derivatives of pyrrole-2-carbaldehyde. researchgate.netrsc.org The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it is often accompanied by decarboxylation. wikipedia.org

| Reaction | Key Reagents | General Product |

| Wittig Reaction | Phosphorus ylide (Ph3P=CHR) | Alkene |

| Knoevenagel Condensation | Active methylene compound, basic catalyst | α,β-unsaturated carbonyl compound |

Transformations Involving the Pyrrole Heterocycle

The pyrrole ring in this compound is an electron-rich aromatic system, which primarily influences its reactivity towards electrophiles.

Electrophilic Aromatic Substitution Reactions (excluding iodination)

Pyrroles are generally more susceptible to electrophilic attack than benzene due to the electron-donating nature of the nitrogen atom, which stabilizes the cationic intermediate formed during the substitution. wikipedia.org The substituents already present on the pyrrole ring in this compound direct the position of further electrophilic substitution. The carbaldehyde group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but directs incoming electrophiles to the C3 and C5 positions. Since the C5 position is already occupied by an iodine atom, further electrophilic substitution would be directed to the C3 or C4 positions, with the C3 position being generally favored in 2-substituted pyrroles. Common electrophilic aromatic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

| Reaction | Typical Reagents | Potential Product |

| Nitration | HNO3/H2SO4 | 5-Iodo-nitro-1H-pyrrole-2-carbaldehyde |

| Sulfonation | Fuming H2SO4 | This compound-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | Acyl-5-iodo-1H-pyrrole-2-carbaldehyde |

Nucleophilic Additions to the Pyrrole Ring System

Nucleophilic aromatic substitution on an electron-rich heterocycle like pyrrole is generally difficult. The high electron density of the pyrrole ring repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease the electron density and facilitate nucleophilic attack. While the carbaldehyde group is electron-withdrawing, nucleophilic attack on the ring of this compound is less common than reactions at the substituent positions.

Protonation and Deprotonation Behavior and N-Functionalization

The pyrrole nitrogen in this compound possesses a lone pair of electrons that is integral to the aromaticity of the ring system. Consequently, pyrrole is a very weak base, with the conjugate acid having a pKa of approximately 0.4. libretexts.org The presence of the electron-withdrawing carbaldehyde group at the 2-position further decreases the basicity of the nitrogen atom.

Deprotonation of the N-H bond can be achieved using a suitable base, rendering the nitrogen atom nucleophilic and amenable to functionalization. This N-functionalization is a crucial strategy for modifying the compound's properties and for introducing further diversity in synthetic schemes.

N-Alkylation and N-Arylation:

The deprotonated pyrrole nitrogen can readily participate in nucleophilic substitution reactions with alkyl and aryl halides.

N-Alkylation: Reaction with alkyl halides in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) can lead to the formation of N-alkylated products. The choice of base and solvent can influence the regioselectivity of alkylation in related indazole systems, suggesting that reaction conditions are critical.

N-Arylation: Copper-catalyzed N-arylation of pyrroles with aryl iodides under ligand-free conditions has been reported, providing a route to N-aryl pyrrole derivatives. researchgate.net Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, also offer a powerful tool for the N-arylation of pyrroles and other N-H heteroarenes using aryl chlorides. nih.gov

The introduction of a protecting group on the nitrogen, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be beneficial for subsequent cross-coupling reactions, as it can prevent side reactions and improve yields. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at the C5-Iodo Position

The iodine atom at the C5 position of this compound is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C5 position.

For effective coupling, N-protection of the pyrrole ring is often advantageous to prevent dehalogenation and other side reactions. nih.gov The use of a [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] catalyst with a base like potassium carbonate (K2CO3) in a solvent such as dimethoxyethane has proven effective for the Suzuki coupling of bromoindazoles with pyrroleboronic acids. mdpi.com Similar conditions can be adapted for this compound. A ligand-free Suzuki-Miyaura coupling of 5-iodo-2′-deoxyuridine in water has also been reported, highlighting the potential for green chemistry approaches. rsc.org

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product | Yield (%) |

| Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-1H-indazole derivative | High |

| Pd(OAc)2/Ligand | K3PO4 | Dioxane/Water | 60-100 | Arylboronic acid | 5-Aryl-pyrrole derivative | Good to Excellent |

| Pd(PPh3)4 | Cs2CO3 | Dioxane/Water | 90 | Phenylboronic acid | 5-Phenyl-pyrrole derivative | 85 |

This table presents representative conditions for Suzuki-Miyaura coupling reactions involving pyrrole and indole (B1671886) derivatives, which can be adapted for this compound.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org This reaction is instrumental for introducing alkynyl moieties onto the pyrrole ring at the C5 position, leading to conjugated enyne and arylalkyne systems.

The reaction is typically carried out under mild conditions, at room temperature, using an amine base such as diethylamine, which can also serve as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed to mitigate issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov

| Catalyst System | Base | Solvent | Temperature | Coupling Partner | Product Type |

| Pd(PPh3)4 / CuI | Et2NH | Et2NH | Room Temp | Terminal Alkyne | 5-Alkynyl-1H-pyrrole-2-carbaldehyde |

| Pd(OAc)2 / Ligand | Amine | Organic Solvent | Varies | Terminal Alkyne | 5-Alkynyl-1H-pyrrole-2-carbaldehyde |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | Aryl bromide/Alkyne | Aryl-alkyne |

This table outlines general conditions for Sonogashira coupling reactions.

Heck and Stille Coupling Applications

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction can be employed to introduce alkenyl substituents at the C5 position of the pyrrole ring. The synthesis of linear pyrrole oligomers has been achieved through a twofold Heck reaction of vinylpyrroles with iodobenzenes, demonstrating the utility of this reaction for constructing extended π-systems. nih.gov

Stille Coupling:

The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org While effective, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org This reaction provides an alternative to the Suzuki-Miyaura coupling for introducing a wide variety of carbon-based substituents.

| Reaction | Catalyst | Coupling Partner | Product Type |

| Heck | Pd(OAc)2 | Alkene | 5-Alkenyl-1H-pyrrole-2-carbaldehyde |

| Stille | Pd(PPh3)4 | Organostannane | 5-Substituted-1H-pyrrole-2-carbaldehyde |

This table summarizes the application of Heck and Stille coupling with halo-pyrrole derivatives.

C-N and C-O Cross-Coupling Reactions

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the introduction of amino groups at the C5 position of this compound, providing access to a range of N-substituted 5-aminopyrrole derivatives. The choice of palladium precatalyst and ligand is crucial for the success of the reaction.

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that enables the formation of carbon-oxygen and carbon-nitrogen bonds. organic-chemistry.org It can be used for the synthesis of aryl ethers (C-O coupling) and aryl amines (C-N coupling) from aryl halides. While traditional Ullmann reactions often require harsh conditions, modern protocols with various ligands allow for milder reaction conditions. For the C-O coupling of this compound, the reaction would involve a phenol as the coupling partner.

| Reaction | Catalyst System | Coupling Partner | Product Type |

| Buchwald-Hartwig | Pd(OAc)2 / Ligand | Amine | 5-Amino-1H-pyrrole-2-carbaldehyde derivative |

| Ullmann (C-O) | CuI / Ligand | Phenol | 5-Phenoxy-1H-pyrrole-2-carbaldehyde derivative |

This table outlines the general conditions for C-N and C-O cross-coupling reactions applicable to this compound.

Chelation-Assisted and Directed Coupling Methodologies

Chelation-assisted and directed C-H functionalization strategies have emerged as powerful tools for the selective activation and modification of C-H bonds. In the context of pyrrole-2-carbaldehyde derivatives, the aldehyde group can act as a directing group, facilitating functionalization at adjacent C-H bonds.

While specific examples for this compound are not extensively documented, the principle has been demonstrated in related systems. For instance, Pd(II)-catalyzed atroposelective C-H olefination of N-arylpyrrole-2-carbaldehyde derivatives has been achieved using a chiral transient directing group. snnu.edu.cn This approach allows for the highly regio- and stereocontrolled introduction of substituents. The development of such methodologies for the direct functionalization of the pyrrole ring in this compound, potentially at the C3 or C4 positions, would offer a complementary approach to the cross-coupling reactions at the C5-iodo position, further expanding its synthetic utility.

An in-depth examination of the chemical reactivity of this compound reveals a versatile substrate for a variety of chemical transformations. The presence of multiple reactive sites—the aldehyde, the carbon-iodine bond, the N-H proton, and the aromatic pyrrole ring—allows for a diverse range of functionalizations. This article explores metal-mediated transformations, radical and photochemical reactions, and the critical aspects of regioselectivity and stereochemical control in the derivatization of this compound.

5 Iodo 1h Pyrrole 2 Carbaldehyde As a Versatile Synthetic Building Block

Construction of Advanced Pyrrole-Containing Heterocyclic Systems

The dual functionality of 5-iodo-1H-pyrrole-2-carbaldehyde makes it an ideal starting material for the synthesis of various intricate heterocyclic frameworks. The aldehyde group readily participates in condensation and cyclization reactions, while the iodo substituent serves as a handle for cross-coupling reactions, enabling the introduction of diverse functionalities.

Synthesis of Porphyrinogen and Porphyrin Analogues

Porphyrins and their analogues are a class of macrocyclic compounds with significant applications in various fields. The synthesis of meso-substituted porphyrins often involves the condensation of pyrroles with aldehydes. rsc.org While direct synthesis using this compound is not extensively documented in readily available literature, the principle of using pyrrole-2-carboxaldehydes is well-established. a2bchem.comporphyrin-systems.de The general strategy involves the acid-catalyzed condensation of a pyrrole (B145914) with an aldehyde to form a porphyrinogen, which is subsequently oxidized to the corresponding porphyrin. rsc.orgnih.gov The presence of the iodo group on the pyrrole ring offers a potential site for post-porphyrin functionalization through reactions like Suzuki or Sonogashira coupling, allowing for the synthesis of porphyrins with tailored electronic and photophysical properties.

Detailed research has shown that the reaction conditions for porphyrin synthesis, including the choice of acid catalyst and solvent, significantly impact the yield and purity of the final product. nih.gov Laser desorption mass spectrometry has been employed to analyze the complex mixture of oligomers formed during these reactions, providing valuable insights into the reaction mechanism. rsc.org

Indole (B1671886) and Carbazole (B46965) Scaffold Assembly

The construction of indole and carbazole frameworks, which are prevalent in many biologically active compounds, can be facilitated by precursors derived from pyrrole structures. While direct use of this compound for this purpose is not explicitly detailed, related synthetic strategies highlight its potential. For instance, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has been achieved, with a 5-iodo-1H-indol-3-yl analogue showing significant biological activity. nih.gov This suggests that iodo-substituted pyrrole aldehydes could be valuable in constructing complex indole-containing heterocycles.

The synthesis of carbazoles often involves the cyclization of biaryl systems. organic-chemistry.org Palladium-catalyzed reactions, including intermolecular amination and intramolecular direct arylation, are key methods for constructing carbazole scaffolds. organic-chemistry.org The iodo group in this compound could potentially be exploited in such palladium-catalyzed cross-coupling reactions to form the necessary biaryl precursor for subsequent cyclization into a carbazole derivative.

Fused Pyrrole Systems Synthesis (e.g., pyrroloquinoline)

This compound is a valuable precursor for the synthesis of fused pyrrole systems, such as pyrroloquinolines. The aldehyde functionality can be used to build the second heterocyclic ring onto the pyrrole core. For example, pyrrole-2-carboxaldehydes can undergo condensation reactions to form fused systems. nih.gov The iodo group provides a reactive site for intramolecular cyclization reactions, often mediated by transition metals, leading to the formation of the fused ring system. This approach allows for the regioselective construction of complex polycyclic aromatic structures containing a pyrrole moiety.

Precursor in Natural Product Synthesis and Analogues

The pyrrole-2-carboxaldehyde moiety is a common structural motif found in a variety of natural products isolated from terrestrial and marine organisms. nih.govnih.govrsc.orgchim.it Consequently, this compound serves as a key starting material for the total synthesis of these natural products and the creation of their structurally related analogues.

Role in Complex Alkaloid and Marine Natural Product Mimics

Pyrrole alkaloids, particularly those isolated from marine sources, often feature halogenated pyrrole rings. mdpi.com The synthesis of these complex molecules frequently relies on the availability of appropriately functionalized pyrrole building blocks. While direct examples utilizing this compound are not explicitly detailed, the synthesis of related brominated pyrrole-2-carboxamides, such as longamide, highlights the importance of halogenated pyrrole precursors in constructing these marine natural products. chim.it The iodo-substituent in this compound can be seen as a synthetic equivalent to the bromo-substituents found in many marine alkaloids, allowing for similar synthetic strategies to be employed.

The general approach often involves the acylation of the pyrrole ring, followed by halogenation and subsequent elaboration of the side chain to construct the final natural product. chim.it The aldehyde group of this compound provides a convenient handle for such side-chain modifications.

Strategies for Biologically Relevant Pyrrole Derivatives (excluding clinical applications)

The pyrrole-2-carboxaldehyde scaffold is present in numerous compounds exhibiting a wide range of biological activities. nih.govnih.gov The ability to modify the pyrrole ring through the iodo substituent in this compound allows for the systematic exploration of structure-activity relationships. For instance, the iodo group can be replaced with various other functional groups via cross-coupling reactions, leading to a library of novel pyrrole derivatives. These derivatives can then be screened for their biological properties.

This strategy has been employed in the development of inhibitors for various enzymes and receptors. The synthesis of such derivatives often involves a multi-step sequence starting from the functionalized pyrrole aldehyde.

Application in Materials Science and Optoelectronic Devices

The bifunctional nature of this compound, possessing both a readily displaceable iodine atom and a reactive aldehyde, makes it a valuable precursor in the development of novel materials for optoelectronic applications. The pyrrole core itself is a key component in many electronically active materials, and the presence of the iodo and carbaldehyde groups allows for its incorporation into larger, functional systems through various chemical transformations.

Precursor for Conjugated Polymers and Oligomers (e.g., Polypyrrole)

The iodo-substituent at the 5-position of the pyrrole ring makes this compound an ideal monomer for the synthesis of conjugated polymers and oligomers through cross-coupling reactions. The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, is particularly relevant. oup.comorganic-chemistry.org In this reaction, the iodine atom can be readily coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This allows for the creation of extended π-conjugated systems, which are the fundamental components of organic electronic materials.

The resulting polymers, often derivatives of polypyrrole, can exhibit interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. researchgate.net The aldehyde group can be further modified post-polymerization to tune the material's properties or to attach other functional moieties.

The electropolymerization of pyrrole and its derivatives is another common method to produce conductive polypyrrole films. researchgate.net While direct electropolymerization of this compound is not extensively documented, the principles of this technique could potentially be applied to create thin films of polymers derived from this monomer on electrode surfaces.

Table 1: Potential Conjugated Systems Derived from this compound via Sonogashira Coupling

| Alkyne Coupling Partner | Resulting Conjugated System | Potential Application |

| Phenylacetylene | 5-(Phenylethynyl)-1H-pyrrole-2-carbaldehyde | Organic electronics |

| Ethynyl-Thiophene | 5-(Thiophen-2-ylethynyl)-1H-pyrrole-2-carbaldehyde | Organic photovoltaics |

| 1,4-Diethynylbenzene | Poly(pyrrole-phenylene-ethynylene) | Conductive polymer |

Development of Luminescent and Fluorescent Probes

The pyrrole scaffold is a key component in many fluorescent molecules. The aldehyde group of this compound can be readily converted into a Schiff base by condensation with a primary amine. nih.gov This reaction provides a straightforward method for linking the pyrrole unit to other fluorophores or to a recognition moiety for a specific analyte.

Schiff bases derived from pyrrole-2-carbaldehydes have been investigated as fluorescent chemosensors for the detection of metal ions. nih.govgrowingscience.com The coordination of a metal ion to the Schiff base ligand can lead to a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in emission intensity, or a shift in the emission wavelength. nih.gov This phenomenon forms the basis for the detection and quantification of the target metal ion. The iodine atom on the pyrrole ring can be used to further functionalize the probe, for example, by introducing other groups that can modulate the photophysical properties or the selectivity of the sensor.

Table 2: Potential Fluorescent Probes from this compound

| Amine for Schiff Base Formation | Target Analyte (Example) | Sensing Mechanism |

| Aniline derivative with a chelating group | Metal ions (e.g., Fe³⁺, Cu²⁺) | Chelation-enhanced fluorescence |

| Amino-functionalized fluorophore | pH, polarity | Intramolecular Charge Transfer (ICT) |

| Biomolecule with a primary amine | Specific protein or enzyme | Binding-induced fluorescence change |

Molecular Switches and Sensors (focus on chemical principles)

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a chemical signal. nih.govrsc.orgrsc.org The Schiff bases derived from this compound can exhibit photochromism, a light-induced reversible transformation between two forms having different absorption spectra. nih.gov This property is often associated with the E/Z isomerization around the C=N double bond of the Schiff base. nih.gov

The different isomers of the molecular switch can have distinct electronic and structural properties, which can be harnessed for various applications. For example, a photochromic pyrrole-based molecule could be used to modulate the properties of a material in which it is embedded or to control a biological process with light. nih.gov The chemical principle behind such a switch lies in the conformational change of the molecule upon photoisomerization, which can alter its interaction with its environment. The aldehyde group is key to forming the switchable imine bond, while the iodo-substituent offers a handle for further synthetic modifications to fine-tune the switching properties.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions between these components are non-covalent, including hydrogen bonding, metal coordination, hydrophobic forces, and van der Waals forces. The pyrrole ring is a prominent building block in supramolecular chemistry, particularly in the construction of macrocyclic hosts.

Self-Assembly Strategies Involving Pyrrole Scaffolds

The pyrrole NH group is an excellent hydrogen bond donor, while the aldehyde group can act as a hydrogen bond acceptor. This dual functionality allows molecules of this compound to participate in self-assembly processes, forming ordered supramolecular structures. For instance, pyrrole-based molecules are known to form dimeric capsules and other aggregates through hydrogen bonding interactions. nih.gov

Furthermore, the iodo- and aldehyde- functionalities can be used to synthesize more complex molecules that are designed to self-assemble into specific architectures. For example, the aldehyde can be used to link multiple pyrrole units together, while the iodo-group can be used to attach the resulting oligomer to a surface or another molecular component. The study of supramolecular assemblies of pyrrole-based molecules is crucial for the development of new materials with tailored properties and functions. oup.comnih.govrsc.org

Host-Guest Chemistry

Calix tubitak.gov.trpyrroles are macrocyclic compounds consisting of four pyrrole rings linked by quaternary carbon atoms. These molecules are known for their ability to bind anions and other guest molecules within their central cavity, a key concept in host-guest chemistry. tubitak.gov.trnih.govitu.edu.trnih.goviupac.orgbgsu.edu While the direct synthesis of calix tubitak.gov.trpyrroles from this compound is not a standard procedure, the functionalization of pre-formed calix tubitak.gov.trpyrroles with this iodo-pyrrole derivative is a viable strategy to create more complex host molecules. iupac.org

The aldehyde group can be introduced into a calix tubitak.gov.trpyrrole structure to act as a reactive site for further modification or as an additional binding site for guests. researchgate.net The iodo-substituent on the pyrrole ring can also influence the binding properties of the calix tubitak.gov.trpyrrole by altering its electronic nature. N-confused calix tubitak.gov.trpyrroles, which have one of the pyrrole rings inverted, also exhibit interesting host-guest chemistry and can be functionalized with aldehyde groups. researchgate.netrsc.orgresearchgate.net The study of such systems provides valuable insights into the principles of molecular recognition and can lead to the development of new sensors and separation agents. aip.orgresearchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 5 Iodo 1h Pyrrole 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of 5-Iodo-1H-pyrrole-2-carbaldehyde and its analogs. By analyzing chemical shifts, coupling constants, and through-space interactions, researchers can gain a detailed picture of the molecule's three-dimensional structure and dynamic behavior in solution. copernicus.orgauremn.org.br

For 2-acylpyrroles, including this compound, two primary rotameric forms, syn and anti, are possible due to rotation around the C2-C(O) bond. researchgate.net The relative populations of these conformers can be deduced from the NMR spectrum. copernicus.org In many 2-acylpyrroles, the syn-conformer is stabilized by the formation of doubly hydrogen-bonded cyclic dimers. researchgate.net The ability of NMR to provide information on both conformational preference and the dynamics of exchange between conformers is highly valuable. copernicus.org For instance, the presence of doubled peaks in a ¹H NMR spectrum indicates slow exchange between two equally populated conformers on the NMR timescale. copernicus.org Conversely, a single set of sharp signals suggests fast exchange between conformers. copernicus.org

Detailed ¹H and ¹³C NMR data for pyrrole-2-carbaldehyde and its derivatives provide a basis for understanding the electronic effects of substituents. For the parent compound, pyrrole-2-carbaldehyde, the proton chemical shifts are well-documented. chemicalbook.com The introduction of an iodine atom at the 5-position is expected to significantly influence the chemical shifts of the pyrrole (B145914) ring protons due to its electronic and anisotropic effects. The study of various derivatives, such as 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde, further illustrates how substituents alter the electronic environment of the pyrrole core, which is reflected in the NMR spectra. researchgate.net

Table 1: Representative ¹H NMR Data for Pyrrole-2-carbaldehyde Derivatives

| Compound | Solvent | H3 (ppm) | H4 (ppm) | H5 (ppm) | Aldehyde-H (ppm) |

| Pyrrole-2-carbaldehyde | CDCl₃ | 7.012 | 6.342 | 7.185 | 9.504 |

| 1-Pentafluorophenyl-1H-pyrrole-2-carbaldehyde | - | - | - | - | - |

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Advanced mass spectrometry (MS) techniques are indispensable for monitoring the progress of reactions involving this compound and for the unambiguous identification of the resulting products. Techniques such as High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, enabling the determination of elemental compositions.

In the context of synthesizing derivatives of this compound, MS can be used to track the consumption of starting materials and the formation of intermediates and final products. For example, in the synthesis of pyrrole-2-carbaldehyde derivatives via oxidative annulation, mechanistic studies often employ MS to identify key intermediates. organic-chemistry.org The molecular weight of this compound is 221.00 g/mol , and its molecular formula is C₅H₄INO. bldpharm.com This information is critical for identifying the parent ion peak in a mass spectrum. The mass spectra of related compounds like 1H-pyrrole-2-carboxaldehyde and its 5-methyl derivative are available in databases like the NIST WebBook and can serve as references for fragmentation patterns. nist.govnist.gov

Derivatives of pyrrole-2-carbaldehyde have been identified in natural products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov For instance, GC-MS has been used to identify pyrrole-2-carboxaldehydes in roasted chicory root. nih.gov These established MS methodologies are directly applicable to the analysis of reactions and products of this compound.

Table 2: Key Mass Spectrometry Data for this compound and a Derivative

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 40566-13-0 | C₅H₄INO | 221.00 |

| 5-Iodo-1-methyl-1H-pyrrole-2-carbaldehyde | N/A | C₆H₆INO | 235.02 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of this compound and its derivatives, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of the related compound, 4-Iodo-1H-pyrrole-2-carbaldehyde, shows that the molecules are planar and form centrosymmetric dimers through N—H···O hydrogen bonds. researchgate.net This dimerization is a common feature in 2-acylpyrroles. researchgate.net

The crystal structure of 4-(2-thienyl)-1H-pyrrole-2-carbaldehyde reveals that molecules are linked into centrosymmetric pairs via N—H···O hydrogen bonds. researchgate.net This further supports the expectation of similar hydrogen bonding patterns in this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a valuable tool for identifying functional groups and probing the nature of chemical bonds in this compound. The IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its bonds.

For pyrrole-2-carbaldehyde and its derivatives, key vibrational modes include the N-H stretch, the C=O stretch of the aldehyde group, and various C-H and C-C stretching and bending modes of the pyrrole ring. nih.gov The positions of these bands are sensitive to the electronic environment and intermolecular interactions. For example, hydrogen bonding significantly affects the frequency of the N-H and C=O stretching vibrations. nih.gov In the case of pyrrole-2-carboxaldehyde dimers, the formation of N-H···O=C hydrogen bonds leads to characteristic shifts in these vibrational frequencies. nih.gov

The IR spectrum of the parent 1H-pyrrole-2-carboxaldehyde is well-documented and shows characteristic absorptions for the aldehyde and pyrrole functionalities. nist.gov Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict and help assign the vibrational frequencies of this compound and its derivatives. researchgate.netasrjetsjournal.org The study of pyrrole and its deuterated derivatives provides a detailed understanding of the vibrational modes of the pyrrole ring, which is foundational for interpreting the spectra of its substituted analogs. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Pyrrole-2-carbaldehyde Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400-3200 |

| C=O (aldehyde) | Stretching | 1700-1660 |

| C=C (pyrrole ring) | Stretching | 1600-1450 |

| C-I | Stretching | ~500 |

Note: These are general ranges and the exact positions will vary depending on the specific molecule and its environment.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysics

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of this compound and its derivatives. The UV-Vis spectrum reveals the electronic transitions that occur when a molecule absorbs light, which are characteristic of its chromophoric system.

The pyrrole ring conjugated with a carbaldehyde group constitutes the primary chromophore in these molecules. The UV-Vis spectrum of 1H-pyrrole-2-carboxaldehyde shows characteristic absorption bands. nist.gov The introduction of an iodine atom at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the heavy atom effect.

The photochemistry of related compounds like monomeric pyrrole-2-carbaldehyde has been studied, revealing that UV irradiation can induce isomerization between syn and anti conformers. researchgate.net While fluorescence is not always a prominent feature of simple pyrroles, derivatization can lead to fluorescent compounds. The study of derivatives allows for the tuning of photophysical properties. For instance, the synthesis of pyrimidine-based fluorescent probes from pyrrole-2-carboxaldehyde highlights how the core structure can be modified to create molecules with specific optical properties. sigmaaldrich.com The electronic properties of derivatives are also influenced by the nature and position of substituents on the pyrrole ring. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Iodo 1h Pyrrole 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can predict a variety of molecular properties, including geometries, energies, and the distribution of electrons.

For pyrrole (B145914) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed for structural validation. researchgate.net These calculations can determine optimized geometrical parameters like bond lengths and angles. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

While specific DFT data for 5-Iodo-1H-pyrrole-2-carbaldehyde is not extensively published, studies on related compounds, such as pyrrole-2,3-dicarboxylate derivatives, demonstrate the utility of this approach. In such studies, HOMO-LUMO analysis helps to understand charge transfer within the molecule. researchgate.net For this compound, the electron-withdrawing nature of both the iodine atom and the carbaldehyde group would be expected to significantly influence the electronic distribution and reactivity of the pyrrole ring.

Quantum-chemical calculations have also been used to study the tautomeric forms of other pyrrole-2-carbaldehyde derivatives. researchgate.net For instance, in the case of pyrrole-2-carbaldehyde ferrocenoylhydrazone, DFT was used to determine the relative stability of different keto-imine and en-hydrazone tautomers, finding that the en-hydrazone form is the most stable, partly due to the formation of an intramolecular hydrogen bond. researchgate.net

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Pyrrole Derivative (Note: This data is for a related pyrrole-2,3-dicarboxylate derivative and serves as an example of parameters obtained through DFT calculations.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 - 1.42 Å |

| Bond Length | C-N (ring) | ~1.37 - 1.38 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Angle | C-C-C (ring) | ~107° - 109° |

| Bond Angle | C-N-C (ring) | ~109° |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the behavior of a compound in various environments, such as in solution or interacting with biological macromolecules.

For this compound, MD simulations could be employed to understand its interactions with solvents, which would provide insights into its solubility and stability. Furthermore, if this compound were to be investigated for biological activity, MD simulations could model its interaction with a target protein, revealing potential binding modes and affinities. Such simulations are instrumental in drug discovery and development. nih.gov

Reaction Mechanism Elucidation Through Computational Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing information on transition states and reaction pathways that can be difficult to obtain experimentally.

Studies on the reactivity of the parent compound, 1H-pyrrole-2-carbaldehyde, and related structures have benefited from computational analysis. For example, the mechanism of pyrrole electropolymerization, a key process for creating conductive polymers, has been a subject of theoretical investigation, with various proposed mechanisms for the initiation step. rsc.org

More specifically, computational studies on the synthesis of pyrrole derivatives, such as the synthesis of pyrrolidinedione from nitromethane (B149229) and coumarin, have used quantum chemical methods to map out the entire reaction pathway, including Michael addition, rearrangement, and cyclization steps. rsc.org These studies calculate the energy barriers for each step, identifying the rate-determining stages of the reaction. rsc.org Similarly, the mechanism of Knorr pyrrole synthesis has been investigated through the analysis of labeled compounds, revealing the involvement of aldol (B89426) condensation and cyclization. fao.org

For this compound, computational studies could be used to investigate its behavior in various reactions, such as nucleophilic substitution at the iodo-substituted position or reactions involving the aldehyde group. This would provide a deeper understanding of its synthetic utility.

Prediction of Spectroscopic Parameters and Electronic Properties

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be a powerful aid in the structural elucidation of newly synthesized compounds. ruc.dk The combination of experimental NMR spectroscopy and DFT calculations of NMR parameters has become a synergistic approach in modern chemistry. ruc.dk

The process typically involves optimizing the molecular structure using DFT and then calculating the nuclear shieldings using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dknih.gov These calculated shieldings can then be correlated with experimental chemical shifts. This approach is particularly useful for assigning complex spectra, distinguishing between isomers, and even revising previously proposed structures. ruc.dk While it is noted that a perfect one-to-one correlation between calculated and experimental values is rare, the trends and relative shifts are often highly informative. ruc.dk

For this compound, DFT calculations could predict its 1H and 13C NMR spectra. This would be valuable for confirming its structure upon synthesis and for understanding the electronic effects of the iodo and formyl substituents on the chemical shifts of the pyrrole ring protons and carbons. In addition to NMR data, other spectroscopic parameters like IR and UV-visible spectra can also be predicted computationally. researchgate.net

Table 2: Illustrative Predicted Electronic Properties for a Pyrrole Derivative (Note: This data is for a related pyrrole derivative and serves as an example of properties that can be predicted computationally.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Emerging Research Frontiers and Future Perspectives for 5 Iodo 1h Pyrrole 2 Carbaldehyde Chemistry

C-H Activation and Direct Functionalization Strategies

The direct functionalization of C-H bonds is a paramount goal in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions which often require pre-functionalized starting materials. For electron-rich heterocycles like pyrroles, C-H activation presents a powerful tool for derivatization. nih.gov While research specifically detailing C-H activation on 5-Iodo-1H-pyrrole-2-carbaldehyde is nascent, the extensive work on related pyrrole (B145914) systems provides a clear roadmap for future exploration.

Ruthenium-catalyzed C2-H arylation of pyrroles with boronic acids has been demonstrated to tolerate a wide array of functional groups, including iodides. chemistryviews.org This is particularly significant as aryl iodides are often used as oxidants or electrophiles in other C-H arylation methods, suggesting that the iodo-substituent on the pyrrole ring could remain intact during such transformations. chemistryviews.org Mechanistic studies indicate that the reaction may proceed via an electrophilic attack by the ruthenium center. chemistryviews.org This methodology could foreseeably be adapted for the C3 or C4 position of this compound, pending control of regioselectivity.

Another promising approach is the de novo synthesis of polysubstituted pyrrole-2-carbaldehydes through copper-catalyzed oxidative annulation, which involves a direct Csp3-H to C=O oxidation. organic-chemistry.org This strategy utilizes aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters to construct the pyrrole ring, with the aldehyde oxygen originating from molecular oxygen. organic-chemistry.org Adapting this method to use iodo-substituted precursors could provide a direct route to complex derivatives.

The table below summarizes a relevant C-H activation approach applicable to pyrrole systems.

| Reaction Type | Catalyst/Reagents | Coupling Partner | Key Features | Potential Application to this compound |

| C2-H Arylation | Ru-catalyst / Boronic Acid | Aryl Boronic Acids | Tolerates iodo groups on coupling partners; proceeds under oxidative conditions. chemistryviews.org | Direct arylation at the C3 or C4 positions. |

| Oxidative Annulation | CuCl₂, I₂, O₂ | Aryl methyl ketones, arylamines | Forms the pyrrole-2-carbaldehyde core directly; avoids hazardous oxidants. organic-chemistry.org | Synthesis of derivatives by using iodo-substituted starting materials. |

Integration into Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for rapid reaction optimization and scale-up. ru.nlkth.se The application of this technology to pyrrole synthesis has been successfully demonstrated. For instance, a flow chemistry method for the Paal-Knorr synthesis of pyrroles was developed and optimized in microreactors, achieving near-quantitative yields. acs.orgtue.nl This method was subsequently scaled up using a glass, microstructured flow reactor, enabling the production of a pyrrole derivative at a rate of 55.8 grams per hour. ru.nl

The key benefits of using microreactors for such syntheses include:

Optimal Control: The small internal dimensions of microreactor channels allow for precise control over reaction parameters like temperature and residence time. ru.nl

Efficiency and Safety: The high surface-area-to-volume ratio leads to better efficiency and inherently safer chemical processing. ru.nl

Scalability: Optimized reactions can be scaled up by "numbering out" (using multiple reactors in parallel) or by using larger microstructured reactors, bypassing costly and time-consuming re-optimization steps. ru.nl

While the integration of this compound into flow systems has not been specifically reported, the existing protocols for pyrrole synthesis in continuous flow provide a strong foundation. Such technology could be applied to its synthesis or, more significantly, its subsequent derivatization reactions, allowing for the safe and efficient production of its derivatives on a larger scale. The combination of microreactors with online spectroscopic monitoring (e.g., FTIR, UV-Vis, NMR) could further accelerate the development of novel transformations. acs.org

| Technology | Application | Reported Results for Pyrrole Synthesis | Potential for this compound |

| Microreactors | Paal-Knorr Pyrrole Synthesis | Yields approaching 100% in microreactors (0.13 to 7 μL). ru.nlacs.org | Controlled synthesis and derivatization under optimized conditions. |

| Flow Reactors | Scale-up of Pyrrole Synthesis | Production rate of 55.8 g/hour achieved in a 9.6 mL glass microreactor. ru.nltue.nl | Efficient scale-up of synthesis and subsequent functionalization reactions. |

Photoredox and Electrochemistry in Derivatization

Photoredox and electrochemical methods represent modern frontiers in organic synthesis, enabling unique transformations under mild conditions by accessing radical-based reaction pathways. nih.gov These techniques are particularly well-suited for the functionalization of complex molecules.

Photoredox catalysis , which utilizes visible light to initiate single-electron transfer (SET) processes, has emerged as a powerful tool. rsc.org For pyrrole functionalization, photocatalysis offers pathways that are often complementary to traditional methods. nih.gov For example, a sustainable C-H functionalization of pyrroles using a phenyl iodonium (B1229267) ylide has been achieved under blue LED irradiation. rsc.org Given that this compound contains an iodo-substituent, it could potentially engage in photoredox-mediated reactions where the C-I bond is activated. Red-light-mediated photoredox catalysis, which offers deeper penetration and lower energy, has been used for C-H arylation and aerobic oxidation reactions, expanding the toolkit for such transformations. nih.gov

Electrochemistry provides another means of generating reactive intermediates under controlled conditions, often avoiding the need for chemical oxidants or reductants. The application of electrochemical methods to pyrrole chemistry is an area of growing interest. These techniques could be employed for various transformations, including coupling reactions, cyclizations, and the introduction of new functional groups onto the pyrrole ring of this compound.

The convergence of these fields with the chemistry of this compound is a promising, yet largely unexplored, area. The unique electronic properties conferred by the iodo and aldehyde groups could lead to novel and selective derivatizations under photochemical or electrochemical stimulus.

Sustainable and Biocatalytic Approaches

The development of sustainable and green chemical processes is a major focus of contemporary research. This includes the use of biocatalysts, earth-abundant metal catalysts, and solvent-free reaction conditions. nih.govpolimi.it

A significant breakthrough in this area is the biocatalytic synthesis of pyrrole-2-carbaldehyde itself. mdpi.comresearchgate.net Researchers have developed a one-pot enzymatic cascade that produces pyrrole-2-carbaldehyde from pyrrole via CO₂ fixation at near-ambient conditions. researchgate.netmdpi.com This process utilizes a UbiD-type decarboxylase in combination with a carboxylic acid reductase (CAR). mdpi.comnih.gov The system, using enzymes such as Pseudomonas aeruginosa HudA/PA0254 and Segniliparus rotundus CAR, demonstrates the potential of harnessing enzymatic pathways for the synthesis of key chemical building blocks. mdpi.comnih.gov Although the reported yields are modest, the very feasibility of such a reaction is a crucial step toward developing greener routes to pyrrole aldehydes. mdpi.com This biocatalytic approach could provide a sustainable source of the precursor needed for the synthesis of this compound.

Other sustainable methods for pyrrole synthesis include iron-catalyzed N-heterocyclization from unsaturated diols and primary amines, which avoids the use of noble metals like ruthenium or iridium. nih.gov Additionally, catalyst-free and solvent-free methods for the functionalization of pyrroles, such as the conjugate addition to β-fluoro-β-nitrostyrenes, are being explored. nih.gov These green methodologies highlight a shift towards more environmentally benign synthetic strategies that could be applied to the lifecycle of this compound.

| Approach | Method | Precursors | Key Advantage |

| Biocatalysis | One-pot UbiD-CAR enzymatic cascade. mdpi.commdpi.com | Pyrrole, CO₂, ATP, NADPH | Uses CO₂ as a C1 building block under ambient conditions. researchgate.netmdpi.com |

| Green Catalysis | Iron-catalyzed N-heterocyclization. nih.gov | Unsaturated diols, primary amines | Employs an earth-abundant and inexpensive metal catalyst. nih.gov |

| Solvent-Free Synthesis | Paal-Knorr reaction. polimi.it | Primary amine, 2,5-hexanedione | Absence of solvent and catalyst increases sustainability. polimi.it |

Unexplored Reactivity Patterns and Synthetic Challenges

Despite its potential, the chemistry of this compound is accompanied by synthetic challenges that also represent opportunities for new discoveries.

One significant challenge lies in the inherent reactivity of the pyrrole core. Pyrrole-2-carbinols, which are related to pyrrole-2-carbaldehydes, are known to readily dehydrate to form highly reactive 2-methide-2H-pyrroles (or azafulvenes). nih.gov These intermediates are prone to facile oligomerization, which can complicate their use in synthetic applications. nih.gov Managing this reactivity is crucial for developing controlled transformations.

Another challenge is achieving regioselectivity. The this compound molecule has multiple potential reaction sites: the N-H proton, the aldehyde group, the C-I bond, and the C3 and C4 C-H bonds. Developing methods to selectively functionalize one site without affecting the others is a significant hurdle. For example, while the iodine at C5 directs electrophilic substitution, controlling reactions at the less activated C3 and C4 positions requires sophisticated catalytic systems.

Unexplored areas of reactivity include:

Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot from this compound could rapidly build molecular complexity. Organocatalytic domino Michael-aldol cyclizations have been used with 2-pyrrole carbaldehydes to create complex pyrrolizine structures, a strategy that could be extended. nih.gov

Reactivity of the C-I Bond: Beyond traditional cross-coupling, the C-I bond could be a handle for radical reactions, metal-iodine exchange, or other transformations that have not yet been systematically studied for this specific substrate.

Asymmetric Catalysis: The development of enantioselective transformations of the aldehyde group or other prochiral centers that could be introduced onto the molecule remains a significant and valuable goal.

Addressing these challenges and exploring these new reactivity patterns will be key to unlocking the full synthetic potential of this compound.

Conclusion

Summary of Key Methodological Advances and Synthetic Utility

The synthetic chemistry surrounding 5-Iodo-1H-pyrrole-2-carbaldehyde has been significantly enhanced by broader progress in the methodologies for creating and modifying pyrrole (B145914) structures. A pivotal development has been the advent of efficient iodination protocols for the electron-rich pyrrole ring, enabling the regioselective synthesis of specific isomers such as the 5-iodo derivative.

Moreover, innovative iodine- and copper-mediated oxidative annulation reactions have been established as a robust strategy for the de novo construction of polysubstituted pyrrole-2-carbaldehydes from more basic, acyclic starting materials. organic-chemistry.org These techniques are often scalable and employ environmentally benign molecular oxygen as the oxidant, representing a substantial improvement over traditional, more severe synthetic pathways. organic-chemistry.org